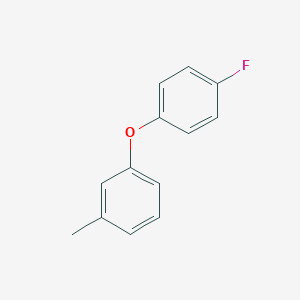
1-(4-Fluorophenoxy)-3-methylbenzene
Descripción general
Descripción
1-(4-Fluorophenoxy)-3-methylbenzene is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Fluorophenoxy)-3-methylbenzene, also known as 4-fluorophenyl 3-methylphenyl ether , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H11F O
- CAS Number : 1514-26-7
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-fluorophenol and 3-methylbenzyl chloride. The reaction is usually conducted in an organic solvent under basic conditions to facilitate the formation of the ether bond.
This compound exhibits biological activity through several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties. It inhibits bacterial growth by disrupting cell membrane integrity.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.
- Cytotoxicity : Research indicates that it may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Effects
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
Anti-inflammatory Properties
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with this compound, suggesting its potential as an anti-inflammatory therapeutic agent.
Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, demonstrating significant cytotoxicity and prompting further exploration into its mechanism of action related to apoptosis induction.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | Smith et al., 2022 |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Journal of Medicinal Chemistry |
| Cytotoxicity | IC50 = 15 µM on MCF-7 cells | Recent Investigation |
Propiedades
IUPAC Name |
1-fluoro-4-(3-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVQRVSBMIDSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602085 | |
| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-26-7 | |
| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













